Ferrous chloride

Description

Properties

CAS No. |

7758-94-3 |

|---|---|

Molecular Formula |

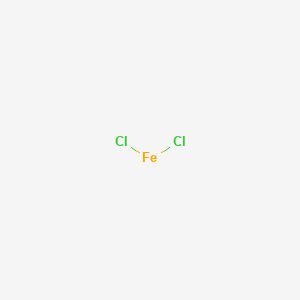

Cl2Fe |

Molecular Weight |

126.75 g/mol |

IUPAC Name |

iron(2+);dichloride |

InChI |

InChI=1S/2ClH.Fe/h2*1H;/q;;+2/p-2 |

InChI Key |

NMCUIPGRVMDVDB-UHFFFAOYSA-L |

SMILES |

Cl[Fe]Cl |

Canonical SMILES |

[Cl-].[Cl-].[Fe+2] |

boiling_point |

1023 °C |

Color/Form |

WHITE RHOMBOHEDRAL CRYSTALS; MAY SOMETIMES HAVE A GREEN TINT. HEXAGONAL CRYSTALS |

density |

1.93 at 68 °F (USCG, 1999) - Denser than water; will sink SP GR: 3.16 @ 25 °C/4 °C Relative density (water = 1): 3.2 |

melting_point |

[ACGIH] 674 °C 674 °C |

Other CAS No. |

7758-94-3 |

physical_description |

Ferrous chloride is a greenish white crystalline solid. It is soluble in water. It is noncombustible. It is used in sewage treatment, in dyeing of fabrics, and for many other uses. Dry Powder; Liquid White to white-green crystals; [NIOSH] Highly hygroscopic white solid (may have a green tint); Soluble in water; [Merck Index] Light green odorless solid; [CHRIS] Off-white odorless powder; [Alfa Aesar MSDS] WHITE-TO-LIGHT-GREEN HYGROSCOPIC CRYSTALS. |

Pictograms |

Irritant |

Related CAS |

13478-10-9 (tetrahydrate) 15438-31-0 (Parent) |

solubility |

FREELY SOL IN WATER, ALCOHOL ACETONE; SLIGHTLY SOL IN BENZENE; PRACTICALLY INSOL IN ETHER. SOL IN 100 CC ALC: 64.4 G @ 10 °C, 105.7 G @ 100 °C. Solubility in water, g/100ml at 20 °C: 62.5 (good) |

vapor_pressure |

10 MM HG @ 700 °C |

Origin of Product |

United States |

Foundational & Exploratory

laboratory synthesis of anhydrous ferrous chloride

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

Anhydrous iron(II) chloride, also known as ferrous chloride (FeCl₂), is a paramagnetic solid with a high melting point.[1] It serves as a crucial precursor in the synthesis of various iron complexes and organometallic compounds, finding applications as a reducing agent, a catalyst in organic synthesis, and in wastewater treatment.[1][2] Unlike its hydrated forms, which are typically pale green, anhydrous FeCl₂ is a white or off-white solid.[1][2] The synthesis of the anhydrous form is challenging due to its hygroscopic nature and the propensity of the ferrous ion (Fe²⁺) to oxidize to the ferric ion (Fe³⁺) in the presence of air and moisture.[2][3][4] This guide details several established laboratory methods for the preparation of high-purity anhydrous this compound, providing detailed protocols and comparative data.

Synthesis Methodologies

Several methods have been developed for the synthesis of anhydrous this compound. The choice of method often depends on the desired purity, scale, and available laboratory equipment.

Method 1: High-Temperature Reaction of Iron with Dry Hydrogen Chloride Gas

This method is one of the most direct ways to produce high-purity anhydrous FeCl₂. It involves the reaction of metallic iron with a stream of dry hydrogen chloride (HCl) gas at elevated temperatures. The product is then collected via sublimation.[3]

Chemical Equation: Fe(s) + 2HCl(g) → FeCl₂(s) + H₂(g)[1][5]

Experimental Protocol:

-

Apparatus Setup: A tube furnace equipped with a quartz or Vycor reaction tube is required. The system should have an inlet for purified, dry HCl gas and an outlet connected to a condenser and a trapping system to handle unreacted HCl and hydrogen gas byproduct. All glassware must be thoroughly dried before assembly.

-

Reactant Preparation: High-purity iron powder or sponge is placed into a combustion boat and inserted into the center of the reaction tube.[3]

-

Inert Gas Purge: The system is first purged with a dry, inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.[3]

-

Reaction: The furnace is heated to the reaction temperature, typically around 900°C. A stream of dry, anhydrous HCl gas is then passed over the hot iron.[3]

-

Product Collection: The anhydrous this compound sublimes and is carried by the gas stream to a cooler part of the apparatus, the condenser, which is maintained at a temperature (e.g., 400°C) that allows FeCl₂ to condense while more volatile impurities, such as ferric chloride (FeCl₃), pass through.[3]

-

Final Handling: After the reaction is complete, the system is cooled to room temperature under an inert atmosphere. The collected anhydrous FeCl₂ is then quickly transferred to a drybox or glovebox for packaging in an inert environment to prevent contamination from moisture and oxygen.[3]

Safety: This procedure involves corrosive HCl gas, flammable hydrogen gas, and high temperatures. It must be performed in a well-ventilated fume hood with appropriate safety measures.

Method 2: Dehydration of Methanol (B129727) Solvate

This method provides a lower-temperature route to anhydrous FeCl₂. Iron powder is first reacted with a solution of hydrochloric acid in methanol to form a methanol solvate, which is then decomposed under vacuum.[1]

Chemical Equation: Fe(s) + 2HCl(in CH₃OH) → FeCl₂(CH₃OH)ₓ + H₂(g) FeCl₂(CH₃OH)ₓ(s) → FeCl₂(s) + xCH₃OH(g)

Experimental Protocol:

-

Preparation of Methanolic HCl: Anhydrous HCl gas is bubbled through dry methanol to create a saturated solution.

-

Reaction: Iron powder is slowly added to the methanolic HCl solution under an inert atmosphere. The reaction produces the methanol solvate of this compound.[1]

-

Isolation of Solvate: The resulting solvate is isolated from the solution.

-

Decomposition: The isolated solvate is heated under a high vacuum at approximately 160°C.[1] This process removes the methanol, leaving behind anhydrous this compound.[1]

-

Storage: The final product must be stored under anhydrous and anaerobic conditions.[4]

Safety: Methanol is flammable and toxic. Anhydrous HCl is highly corrosive. The reaction should be conducted in a fume hood, and appropriate personal protective equipment should be worn.

Method 3: Reduction of Ferric Chloride

Anhydrous this compound can be prepared by the reduction of anhydrous ferric chloride (FeCl₃). Various reducing agents can be employed.

3a. Reduction with Chlorobenzene (B131634)

Chemical Equation: 2FeCl₃(s) + C₆H₅Cl(l) → 2FeCl₂(s) + C₆H₄Cl₂(l) + HCl(g)[1]

Experimental Protocol:

-

Setup: A slurry of anhydrous ferric chloride in an excess of chlorobenzene is prepared in a flask equipped with a reflux condenser.[6]

-

Reaction: The mixture is heated to the reflux temperature of chlorobenzene (approximately 130-140°C) with stirring. The reaction proceeds with the evolution of HCl gas.[6]

-

Completion: The reaction is considered complete when the evolution of HCl ceases. The this compound precipitates as fine crystals.[6]

-

Isolation: After cooling to room temperature, the solid FeCl₂ is isolated by filtration, washed with a non-polar solvent like benzene (B151609) to remove residual chlorobenzene and byproducts, and then dried under vacuum.[6]

3b. Reduction with Hydrogen Gas

Chemical Equation: 2FeCl₃(s) + H₂(g) → 2FeCl₂(s) + 2HCl(g)[7]

Experimental Protocol:

-

Setup: Anhydrous ferric chloride is placed in a reaction tube within a tube furnace.

-

Reaction: The sample is heated while a stream of dry hydrogen gas is passed over it. Careful temperature control is crucial to prevent further reduction of FeCl₂ to metallic iron.[6][7]

-

Product Collection: The resulting anhydrous FeCl₂ remains in the reaction tube. The byproduct, HCl gas, is carried out with the excess hydrogen and should be passed through a scrubber.

-

Handling: The product is cooled under an inert atmosphere before being transferred to a drybox for storage.

Method 4: Dehydration of Hydrated this compound with Thionyl Chloride

Direct thermal dehydration of hydrated this compound (FeCl₂·xH₂O) is generally unsuccessful as it leads to hydrolysis and the formation of iron oxides and oxychlorides.[8][9] However, chemical dehydration using a strong dehydrating agent like thionyl chloride (SOCl₂) can be effective. This method is also applicable to other hydrated metal chlorides.[10][11]

Chemical Equation: FeCl₂·xH₂O(s) + xSOCl₂(l) → FeCl₂(s) + xSO₂(g) + 2xHCl(g)[10]

Experimental Protocol:

-

Setup: Hydrated this compound is placed in a round-bottom flask equipped with a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize the SO₂ and HCl byproducts.

-

Reaction: An excess of thionyl chloride is added to the hydrated salt.

-

Reflux: The mixture is gently refluxed. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases.[11]

-

Isolation: Once the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

Drying and Storage: The resulting solid anhydrous FeCl₂ is thoroughly dried under vacuum to remove any remaining traces of SOCl₂. The product must be stored in a desiccator or glovebox.

Data Presentation: Comparison of Synthesis Methods

| Method | Reactants | Temperature | Purity | Key Advantages | Key Disadvantages |

| High-Temp HCl Reaction | Iron, Anhydrous HCl | ~900°C (Reaction), 400°C (Condensation)[3] | High Purity[3] | Direct synthesis, high purity via sublimation. | Requires high temperatures and handling of corrosive gas. |

| Methanol Solvate Dehydration | Iron, HCl in Methanol | ~160°C (Decomposition)[1] | Good | Lower temperature, avoids direct use of HCl gas. | Requires vacuum system; potential for incomplete solvate removal. |

| FeCl₃ Reduction (Chlorobenzene) | Anhydrous FeCl₃, Chlorobenzene | ~130-140°C[6] | Essentially Pure[6] | Moderate temperature, simple setup. | Requires anhydrous FeCl₃ precursor; uses chlorinated solvent. |

| FeCl₂·xH₂O Dehydration (SOCl₂) | Hydrated FeCl₂, Thionyl Chloride | Reflux | Good | Effective for hydrated precursors; avoids hydrolysis.[10] | Uses hazardous and corrosive reagent (SOCl₂); requires careful handling of byproducts. |

Mandatory Visualization

Caption: General workflow for the .

Caption: Key transformations and challenges in handling this compound.

References

- 1. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. How to Make Anhydrous this compound : 4 Steps - Instructables [instructables.com]

- 5. you-iggy.com [you-iggy.com]

- 6. US2719074A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. US1938461A - Method for preparing anhydrous iron chlorides - Google Patents [patents.google.com]

- 9. Sciencemadness Discussion Board - Drying Out Iron Chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preparation of Ferrous Chloride Tetrahydrate (FeCl₂·4H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protocols for the synthesis of ferrous chloride tetrahydrate (FeCl₂·4H₂O), a crucial reagent in various chemical and pharmaceutical applications. This compound serves as a reducing agent, a precursor for iron complexes, and is used in wastewater treatment.[1] This document outlines detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Core Principles of Synthesis

The preparation of this compound tetrahydrate primarily involves the reaction of metallic iron with hydrochloric acid.[2][3] The fundamental chemical equation for this reaction is:

Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g)[3]

A key challenge in this synthesis is the susceptibility of the ferrous iron (Fe²⁺) to oxidation by atmospheric oxygen, which can lead to the formation of ferric (Fe³⁺) species.[2] Consequently, protocols often incorporate measures to prevent or minimize this oxidation, such as working under an inert atmosphere or ensuring the presence of excess metallic iron during the reaction.[4]

An alternative approach involves the reduction of ferric chloride (FeCl₃) using metallic iron:[4]

2FeCl₃(aq) + Fe(s) → 3FeCl₂(aq)[4]

Upon formation of the this compound solution, the tetrahydrate is obtained through crystallization, which is induced by concentrating the solution and subsequent cooling.[5]

Experimental Protocols

Two primary methods for the laboratory-scale synthesis of this compound tetrahydrate are detailed below.

Method 1: Synthesis from Metallic Iron and Hydrochloric Acid

This is the most direct method for preparing this compound tetrahydrate.

Materials:

-

Iron source (e.g., iron filings, steel wool, or iron powder)[2]

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled or deionized water

-

Optional: Diatomaceous earth for filtration

Equipment:

-

Reaction flask (e.g., round-bottom flask or Erlenmeyer flask)

-

Heating mantle or hot plate with stirring capability

-

Condenser (optional, for reactions involving heating)

-

Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

-

Crystallization dish

-

Drying apparatus (e.g., desiccator or vacuum oven)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place a measured quantity of iron into the reaction flask. Slowly add the hydrochloric acid to the iron. The reaction is exothermic and will produce hydrogen gas, so ensure proper ventilation.[2]

-

Reaction: The mixture can be gently heated to accelerate the reaction.[2] Continue the reaction until the evolution of hydrogen gas ceases, indicating that either the iron or the acid has been consumed. To ensure a high yield of this compound and prevent oxidation, it is advisable to use a slight excess of iron.

-

Filtration: Once the reaction is complete, the hot solution should be filtered to remove any unreacted iron and insoluble impurities (such as carbon from steel wool).[6] Using a pre-heated funnel can prevent premature crystallization during filtration. For very fine particles, a layer of diatomaceous earth on the filter paper can improve filtration efficiency.

-

Concentration and Crystallization: Transfer the clear, pale green filtrate to a clean flask.[7] Concentrate the solution by boiling off some of the water.[2] Continue heating until the solution becomes saturated. The saturation point can be identified by the formation of crystals on a cool glass rod dipped into the solution.

-

Crystal Formation: Allow the concentrated solution to cool slowly to room temperature. Pale green crystals of this compound tetrahydrate will form.[7] The cooling process can be further slowed by placing the flask in an insulated container to obtain larger crystals.

-

Isolation and Drying: Collect the crystals by filtration. Wash the crystals with a small amount of ice-cold distilled water to remove any residual acid. Dry the crystals, for instance, by pressing them between filter papers followed by drying in a desiccator. Due to its sensitivity to air, the product should be stored in a tightly sealed container.[2]

Method 2: Synthesis from Ferric Chloride Hexahydrate

This method is useful if ferric chloride is more readily available than pure iron.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Iron source (e.g., super-fine steel wool)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

Procedure:

-

Preparation of Ferric Chloride Solution: Dissolve the ferric chloride hexahydrate in distilled water. Acidify the solution with a small amount of concentrated hydrochloric acid to prevent the formation of iron(III) oxide/hydroxides.

-

Reduction: Add an excess of steel wool to the ferric chloride solution. Gently heat and stir the mixture. The color of the solution will change from the yellow/brown of ferric chloride to the pale green of this compound as the reduction proceeds.[6]

-

Filtration and Crystallization: Follow steps 3-6 from Method 1 to filter the solution, concentrate it, and crystallize the this compound tetrahydrate.

Quantitative Data Presentation

The following table summarizes quantitative data from various literature protocols for the synthesis of this compound tetrahydrate.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Starting Iron Source | Iron Metal[2] | Ferric Chloride Hexahydrate | Iron Chippings/Sheets[8] |

| Mass of Iron | >50 g[2] | Excess steel wool | 100 kg |

| Volume of HCl Solution | ~270 mL (31.45%)[2] | 1-3 mL (concentrated) | 240 L |

| Volume of Water | N/A | 300 mL | N/A |

| Reaction Temperature | Optional heating[2] | Warming | 70-110 °C (for concentration)[8] |

| pH | N/A | Acidified | < 1[8] |

| Final Concentration | Boiled to green solid[2] | Distilled until thick | Specific weight of 1.30-1.80 g/cm³[8] |

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the preparation of this compound tetrahydrate starting from metallic iron.

Caption: Experimental workflow for this compound tetrahydrate synthesis.

Safety Considerations

-

The reaction between iron and hydrochloric acid produces flammable hydrogen gas. All work should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Hydrochloric acid is corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

The reaction is exothermic and can cause the solution to boil. Add reagents slowly and control the temperature as needed.

Conclusion

The synthesis of this compound tetrahydrate is a well-established laboratory procedure. The choice between starting with metallic iron or ferric chloride will depend on the availability and purity of the starting materials. The critical factor for a successful synthesis is the careful exclusion of atmospheric oxygen to prevent the oxidation of the desired ferrous product. By following the detailed protocols and safety precautions outlined in this guide, researchers can reliably prepare high-quality this compound tetrahydrate for their scientific endeavors.

References

- 1. This compound tetrahydrate | 13478-10-9 [chemicalbook.com]

- 2. How to Make Anhydrous this compound : 4 Steps - Instructables [instructables.com]

- 3. The this compound: Properties and Applications - FUNCMATER [funcmater.com]

- 4. Sciencemadness Discussion Board - Production of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Sciencemadness Discussion Board - FeCl2 - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. youtube.com [youtube.com]

- 7. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 8. CN104003450A - Method for preparing this compound - Google Patents [patents.google.com]

ferrous chloride crystal structure and lattice parameters

An in-depth guide to the crystal structure and lattice parameters of ferrous chloride (FeCl₂), prepared for researchers, scientists, and drug development professionals.

Introduction

Iron(II) chloride, also known as this compound (FeCl₂), is a paramagnetic solid with a high melting point that plays a significant role in various chemical and pharmaceutical processes.[1] It is a precursor in the synthesis of iron complexes and nanoparticles and serves as a reducing agent in organic synthesis and a flocculating agent in wastewater treatment.[2][3] The compound exists in an anhydrous form as well as several hydrated states, most commonly as a dihydrate (FeCl₂·2H₂O) and a tetrahydrate (FeCl₂·4H₂O).[1] The distinct crystal structure of each form dictates its physical and chemical properties. This document provides a detailed technical overview of the crystal structures, lattice parameters, and the experimental and computational methods used for their determination.

Crystal Structures and Lattice Parameters

The crystallographic details of this compound vary significantly between its anhydrous and hydrated forms. Each structure has been characterized by distinct space groups and lattice parameters.

Anhydrous this compound (FeCl₂)

Anhydrous FeCl₂ adopts a layered crystal structure. It crystallizes in the trigonal system with the space group R-3m.[4][5] The structure is composed of two-dimensional sheets of edge-sharing FeCl₆ octahedra, which are stacked along the c-axis.[4][5] Within these layers, each Fe²⁺ ion is octahedrally coordinated to six Cl⁻ ions.[4] These layers are held together by van der Waals interactions, allowing them to be exfoliated into thin, two-dimensional layers.[6]

This compound Dihydrate (FeCl₂·2H₂O)

The dihydrate form of this compound crystallizes in the monoclinic system.[1][3][7] Its structure is a coordination polymer. Each iron(II) center is octahedrally coordinated to four doubly bridging chloride ligands and two mutually trans water (aquo) ligands.[1][7] This arrangement of bridging chlorides creates a two-dimensional network, and hydrogen bonding between the coordinated water molecules and chloride ions provides further stability to the crystal structure.[7]

This compound Tetrahydrate (FeCl₂·4H₂O)

The most common form, this compound tetrahydrate, crystallizes in the monoclinic system with the space group P2₁/c.[8][9] In this structure, the iron atom is also in an octahedral coordination environment, but the specific arrangement of water molecules and chloride ions differs from the dihydrate.

Data Summary: Lattice Parameters

The quantitative lattice parameters for the different forms of this compound are summarized in the table below for easy comparison.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |

| Anhydrous FeCl₂ (Conventional) | Trigonal | R-3m | 3.53 | 3.53 | 18.27 | 90 | 90 | 120 | [4] |

| Anhydrous FeCl₂ (Hexagonal) | Hexagonal | - | 3.60 | 3.60 | 17.48 | 90 | 90 | 120 | [6] |

| FeCl₂·2H₂O | Monoclinic | - | - | - | - | - | 98.2 | - | [3] |

| FeCl₂·4H₂O | Monoclinic | P2₁/c | - | - | - | - | - | - | [8][9] |

Note: Detailed lattice parameters for the hydrated forms are not fully available in the provided search results.

Experimental and Computational Protocols

The determination of crystal structures and lattice parameters relies on a combination of experimental techniques and computational modeling.

X-Ray Diffraction (XRD)

Single-crystal X-ray diffraction is the primary experimental method for determining the precise atomic arrangement within a crystal.

Methodology:

-

Crystal Preparation: A high-quality single crystal of the target compound (e.g., anhydrous FeCl₂ or its hydrates) is synthesized and mounted on a goniometer. For air- and moisture-sensitive compounds like anhydrous FeCl₂, preparation and mounting must be performed under inert conditions.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots of varying intensity. This pattern is recorded by a detector.

-

Structure Solution: The positions and intensities of the diffraction spots are used to determine the dimensions of the unit cell. The intensities are then used to determine the arrangement of atoms within the unit cell by solving the "phase problem."

-

Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and bond angles.

Neutron Diffraction

Neutron diffraction is a complementary technique to XRD. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly effective for locating light atoms, such as hydrogen in the hydrated forms of FeCl₂, which are difficult to detect with X-rays.

Computational Methods: Density Functional Theory (DFT)

Computational methods are used to predict and analyze crystal structures.

Methodology:

-

Model Building: An initial structural model of FeCl₂ is constructed.

-

Energy Minimization: The geometry of the model, including lattice parameters and atomic positions, is optimized to find the lowest energy (most stable) configuration.

-

Property Calculation: Once the optimized structure is obtained, various properties such as electronic band structure, magnetic ordering, and phonon dispersion can be calculated to confirm its stability and compare with experimental data.[4][10]

Calculations are often performed using software packages like the Vienna Ab Initio Simulation Package (VASP), employing approximations like the Perdew-Burke-Ernzerhof (PBE) functional for exchange-correlation energy.[4]

Structural Visualizations

The following diagrams illustrate the coordination environments and structural motifs in this compound and its hydrates.

References

- 1. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 2. buy Iron(II) chloride tetrahydrate Crystalline manufacturers - FUNCMATER [funcmater.com]

- 3. Buy this compound DIHYDRATE | 16399-77-2 [smolecule.com]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. mp-23229: FeCl2 (trigonal, R-3m, 166) [legacy.materialsproject.org]

- 6. hqgraphene.com [hqgraphene.com]

- 7. Iron(II) chloride dihydrate (1639-77-2) for sale [vulcanchem.com]

- 8. This compound tetrahydrate | 13478-10-9 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Iron(II) Chloride: An In-depth Technical Guide

Abstract

Iron(II) chloride (FeCl₂), a compound of significant interest in chemical synthesis, catalysis, and as a precursor for magnetic materials, exhibits a rich spectroscopic profile owing to the d-electron configuration of the ferrous ion. This technical guide provides a comprehensive overview of the principal spectroscopic techniques employed for the characterization of iron(II) chloride in its various forms (anhydrous, hydrated, and in solution). It is intended for researchers, scientists, and drug development professionals who utilize or study iron compounds. This document details the theoretical underpinnings, experimental protocols, and data interpretation for Mössbauer, UV-Visible, X-ray Absorption, Magnetic Circular Dichroism, Raman, and Infrared spectroscopies. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and structural relationships are visualized using diagrams.

Introduction

The electronic and molecular structure of iron(II) chloride is highly sensitive to its coordination environment and physical state. Spectroscopic techniques are indispensable tools for probing these properties, providing insights into oxidation state, spin state, local coordination geometry, and vibrational modes. This guide systematically explores the application of several key spectroscopic methods to the study of FeCl₂.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear technique that provides highly specific information about the electronic environment of iron nuclei. The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q), which are sensitive to the oxidation state and the symmetry of the local electric field, respectively.

Quantitative Data

| Compound/System | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Temperature (K) | Reference |

| LFeCl₂K(THF)₂ (Computed) | ~0.67 | ~1.55 | N/A | [1] |

| Fe(II) site in NP complex | N/A | N/A | N/A | [1] |

| Mixed Metal-Fe(II) Chlorides | Varies with composition | Varies with composition | N/A | [2][3] |

| FeSO₄·7H₂O (Reference) | 1.34 | 3.19 | N/A | [4] |

Note: Specific, experimentally determined Mössbauer parameters for pure, solid iron(II) chloride were not consistently available across the surveyed literature. The data presented often pertains to related complexes or mixed-metal systems.

Experimental Protocol

A typical Mössbauer spectroscopy experiment involves a radioactive source (commonly ⁵⁷Co), a sample holder, a velocity transducer, and a gamma-ray detector.[5][6][7]

-

Sample Preparation: A solid sample of iron(II) chloride (typically 10-100 mg) is finely ground and uniformly distributed in a sample holder, often mixed with a cryoprotectant like paratone oil for low-temperature measurements.[6]

-

Mounting: The sample holder is mounted in a cryostat, which allows for temperature control. The chamber is typically filled with helium gas to ensure thermal conductivity.[6]

-

Data Acquisition: The ⁵⁷Co source is moved with a precise velocity, creating a Doppler shift in the energy of the emitted gamma rays.[5][6] The detector measures the transmission of these gamma rays through the sample as a function of the source velocity.[6]

-

Spectral Analysis: The resulting spectrum of transmission versus velocity is fitted to Lorentzian lineshapes to extract the isomer shift and quadrupole splitting parameters.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between d-orbitals of the Fe(II) ion. The position and intensity of the absorption bands provide information about the coordination geometry and the nature of the ligands. In aqueous solutions, various hydrated and chloro-complexes of Fe(II) can be identified.[8][9][10]

Quantitative Data

| Fe(II) Species | Coordination Geometry | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Conditions |

| [Fe(H₂O)₆]²⁺ | Octahedral | ~1000 | Low | Aqueous solution |

| [FeCl(H₂O)₅]⁺ | Octahedral | Varies | Varies | Aqueous solution[11][12][13] |

| [FeCl₂(H₂O)₄]⁰ | Octahedral | Varies | Varies | Aqueous solution[11][12][13] |

| Tetrahedral Fe(II)-Cl | Tetrahedral | Varies | Higher | High temp/Cl⁻ conc.[9][10] |

Note: As temperature and chloride concentration increase, a shift from octahedral to tetrahedral coordination is observed in aqueous solutions.[9][10]

Experimental Protocol

-

Solution Preparation: Standard solutions of known iron(II) chloride concentration are prepared in the desired solvent (e.g., deionized water).[14] For studies of complex formation, the concentration of the ligand (e.g., HCl) is systematically varied.

-

Instrument Calibration: A blank solution (the solvent) is used to zero the spectrophotometer.[14]

-

Spectral Acquisition: The absorbance of the sample solution is measured over a specific wavelength range (typically UV and near-IR regions for Fe(II) complexes).[8][9][10] This is done using a cuvette with a defined path length (usually 1 cm).[14][15][16]

-

Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified. According to the Beer-Lambert law, absorbance is proportional to concentration, allowing for quantitative analysis if the molar absorptivity is known.[14]

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful technique for determining the local geometric and electronic structure of the absorbing atom. It is divided into X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

-

XANES provides information on the oxidation state and coordination geometry.

-

EXAFS allows for the determination of bond distances and coordination numbers of the neighboring atoms.

Quantitative Data for Aqueous FeCl₂

| Parameter | Value | Conditions | Reference |

| Fe-O Bond Distance | 2.095 (±0.005) Å | Low temp & conc. | [11][12][13] |

| Fe-Cl Bond Distance | 2.33 (±0.02) Å | Low temp & conc. | [11][12][13] |

| Coordination Number (O) | 5 | Low temp & conc. | [11][12][13] |

| Coordination Number (Cl) | 1 | Low temp & conc. | [11][12][13] |

Note: These data correspond to the [FeCl(H₂O)₅]⁺ complex, which is predominant at low temperatures and concentrations.[11][12][13] With increasing temperature and concentration, a water molecule is substituted by a chloride ion to form neutral Fe[Cl₂(H₂O)₄]⁰.[11][12][13]

Experimental Protocol

-

Sample Preparation: The sample (solid or liquid) is placed in a suitable sample holder that is transparent to X-rays. For in-situ measurements of aqueous solutions, a specialized cell is used.[11]

-

Beamline Setup: The experiment is conducted at a synchrotron radiation source. A monochromator is used to select and scan the energy of the incident X-rays around the Fe K-edge.

-

Data Collection: The X-ray absorption is measured as a function of the incident X-ray energy. This can be done in transmission or fluorescence mode.[11]

-

Data Analysis: The EXAFS signal is extracted from the post-edge region of the spectrum. Fourier transformation of the EXAFS data yields a radial distribution function, from which bond distances and coordination numbers can be determined by fitting to theoretical models.

Magnetic Circular Dichroism (MCD) Spectroscopy

MCD spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field.[17][18][19] It is particularly useful for studying paramagnetic species like high-spin Fe(II). The technique provides detailed information about the electronic ground and excited states that are often not resolved in conventional absorption spectra.[18][20][21][22]

While specific MCD spectra for simple iron(II) chloride are not prominently featured in the surveyed literature, the technique is highly applicable. For an Fe(II) center, MCD can elucidate:

-

d-d transitions: Providing insights into the ligand field strength and coordination geometry.[23][24]

-

Ground-state spin and orbital angular momentum: Through variable-temperature, variable-field (VTVH) MCD experiments.[21]

Experimental Protocol

-

Sample Preparation: The sample is prepared as a solution or a mull in a cryoprotectant (e.g., glycerol) to form an optical-quality glass upon freezing.

-

Instrumental Setup: The sample is placed in a cryostat equipped with a superconducting magnet.[18][24] Light from a spectrophotometer is passed through a linear polarizer and a photoelastic modulator to generate circularly polarized light, which then passes through the sample parallel to the magnetic field.

-

Data Acquisition: MCD spectra are recorded at various temperatures and magnetic fields.[18]

-

Data Analysis: The intensity and sign of the MCD signals provide information about the nature of the electronic transitions. VTVH data can be fitted to theoretical models to extract ground-state electronic parameters.

Vibrational Spectroscopy: Raman and Infrared (IR)

Vibrational spectroscopy probes the molecular vibrations of a compound. Raman and IR spectroscopy are complementary techniques governed by different selection rules.

Quantitative Data

| Technique | Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Raman | Anhydrous FeCl₂ | Fe-Cl Lattice Modes | 150, 190, 238 | [25] |

| Raman | FeCl₂·4H₂O | Fe-O Lattice Vibration | <500 | [26] |

| Raman | FeCl₂·4H₂O | H₂O Bending | ~1600 | [26] |

| Raman | FeCl₂·4H₂O | H₂O Stretching | 3000-3800 | [27] |

| IR | Gaseous FeCl₂ | Symmetric Stretch (ν₁) | 352.34 | [28] |

| IR | Gaseous FeCl₂ | Bending (ν₂) | 88 | [28] |

| IR | Gaseous FeCl₂ | Asymmetric Stretch (ν₃) | 504.8 | [28] |

| Far-IR | Anhydrous FeCl₂ | Antiferromagnetic Resonance | Varies with temp. | [29] |

Experimental Protocols

Raman Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on a microscope slide or pressed into a sample cup.[30] Liquid samples can be held in a cuvette.

-

Instrumentation: A monochromatic laser is focused onto the sample.[31] The scattered light is collected, the intense Rayleigh scattered light is filtered out, and the remaining Raman scattered light is dispersed by a grating and detected.[31]

-

Data Acquisition: The spectrum is recorded as the intensity of scattered light versus the energy shift (Raman shift) from the excitation laser.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a KBr pellet or a mull (e.g., in Nujol) is prepared. Gaseous samples are introduced into a gas cell with IR-transparent windows.

-

Instrumentation: A beam of infrared radiation is passed through the sample. A detector measures the intensity of transmitted radiation as a function of wavenumber. Fourier Transform Infrared (FTIR) spectrometers are commonly used.

-

Data Acquisition: An interferogram is recorded and then Fourier-transformed to obtain the IR spectrum (transmittance or absorbance vs. wavenumber).

Conclusion

The spectroscopic characterization of iron(II) chloride is a multifaceted endeavor, with each technique providing a unique piece of the structural and electronic puzzle. Mössbauer and X-ray absorption spectroscopies offer precise details on the immediate coordination sphere and electronic state of the iron center. UV-Vis and MCD spectroscopies are essential for understanding the d-orbital electronic structure and the influence of the ligand field. Finally, Raman and IR spectroscopies reveal the vibrational characteristics of the molecule and its associated ligands or water of hydration. A comprehensive understanding of iron(II) chloride, crucial for its application in various scientific and industrial fields, is best achieved through the synergistic application of these powerful analytical methods.

References

- 1. Mössbauer and Nuclear Resonance Vibrational Spectroscopy Studies of Iron Species Involved in N–N Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on mixed metal(II)–iron(II) chloride systems. Part 3. Mössbauer and X-ray powder diffraction data on MFe1 –Cl2·yH2O (M = Mn, Co, or Ni; x= 0.5 or 0.75; y= 4 or 6) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Studies on mixed metal(II)–iron(II) chloride systems. Part 2. Mössbauer and X-ray powder diffraction data for the potassium and rubidium M′M″Fe1–Cl3·2H2O (M′= K or Rb; M″= Mn, Co, or Ni; x= 0.5) systems - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Methods of Experimental Physics (MXP) - S18_Moessbauer Spectroscopy of Iron Compounds [sites.google.com]

- 6. Video: Mössbauer Spectroscopy [jove.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. A spectrophotometric study of Fe(II)-chloride complexes in aqueous solutions from 10 to 100°C [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Structure and Population of Complex Ionic Species in FeCl2 Aqueous Solution by X-ray Absorption Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. kbcc.cuny.edu [kbcc.cuny.edu]

- 15. DSpace [digital.library.adelaide.edu.au]

- 16. ijpras.com [ijpras.com]

- 17. Magnetic Circular Dichroism Spectroscopy of Metalloproteins | Springer Nature Experiments [experiments.springernature.com]

- 18. C-term Magnetic Circular Dichroism (MCD) Spectroscopy in Paramagnetic Transition Metal and f-Element Organometallic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Magnetic circular dichroism - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 22. C-Term magnetic circular dichroism (MCD) spectroscopy in paramagnetic transition metal and f-element organometallic chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 23. Magnetic circular dichroism studies of iron(ii) binding to human calprotectin - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 24. Magnetic circular dichroism studies of iron(ii) binding to human calprotectin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. osti.gov [osti.gov]

- 26. hou.usra.edu [hou.usra.edu]

- 27. digital.csic.es [digital.csic.es]

- 28. FeCl2 [webbook.nist.gov]

- 29. Far infrared antiferromagnetic resonance in FeCl2, FeBr 2 and FeI2 | Journal de Physique [jphys.journaldephysique.org]

- 30. plus.ac.at [plus.ac.at]

- 31. Video: Raman Spectroscopy for Chemical Analysis [jove.com]

An In-depth Technical Guide to the Magnetic Properties of Anhydrous Ferrous Chloride (FeCl₂)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Anhydrous ferrous chloride (FeCl₂), a paramagnetic solid at room temperature, presents a fascinating case study in low-temperature magnetism.[1] It possesses a layered hexagonal crystal structure which dictates its highly anisotropic magnetic behavior.[2][3] Below a critical Néel temperature (Tₙ), FeCl₂ transitions into an antiferromagnetic state, characterized by strong ferromagnetic coupling within its layers and weaker antiferromagnetic coupling between adjacent layers.[2] Perhaps its most notable characteristic is its metamagnetism, wherein the application of a sufficiently strong external magnetic field along the crystallographic easy axis induces a sharp transition to a ferromagnetic state.[3] This guide provides a comprehensive overview of these properties, supported by quantitative data, detailed experimental methodologies, and logical diagrams to elucidate the underlying physics.

Crystal and Magnetic Structure

Anhydrous FeCl₂ crystallizes in a trigonal, layered structure belonging to the R-3m space group.[2] This structure consists of layers of Fe²⁺ ions arranged in a hexagonal network, sandwiched between two layers of Cl⁻ ions.[2] The magnetic properties are a direct consequence of this quasi-two-dimensional arrangement.

-

Intra-layer Coupling: Within each plane of iron ions, the magnetic moments are coupled ferromagnetically, aligning parallel to each other. This interaction is significantly strong.[2]

-

Inter-layer Coupling: The magnetic moments in adjacent iron layers are coupled antiferromagnetically, meaning they align in an antiparallel fashion. This coupling is considerably weaker than the intra-layer ferromagnetic interaction.[2]

Below the Néel temperature, the spins of the Fe²⁺ ions align along the trigonal c-axis, which is the magnetic easy axis.[2] This specific arrangement of ferromagnetic sheets coupled antiferromagnetically is the hallmark of a metamagnetic material.

Quantitative Magnetic Data

The key magnetic properties of anhydrous FeCl₂ have been determined through various experimental techniques. The most pertinent data are summarized below for clear comparison.

| Parameter | Value | Temperature | Method | Reference(s) |

| Néel Temperature (Tₙ) | 23.6 K | N/A | Specific Heat Measurement | [4] |

| Curie-Weiss Temp. (θ) | +48 K | 90 K - 300 K | Magnetic Susceptibility | [5][6] |

| Metamagnetic Critical Field (Hₑ) | 11.6 kOe | 4.2 K | Magnetization | [3] |

| Molar Susceptibility (χₘ) | 1.475 x 10⁻² emu/Oe/mol | Room Temp. | Magnetic Susceptibility | [6] |

| Atomic Magnetic Moment (µ) | 4.4 ± 0.2 µₑ | 4.2 K | Magnetization | [3] |

| 4.35 ± 0.40 µₑ | Liquid Helium Temp. | Neutron Diffraction | [3] | |

| 4.14 µₑ | Liquid Helium Temp. | Mössbauer Spectroscopy | [3] |

Table 1: Key Magnetic Parameters of Anhydrous FeCl₂.

| Temperature | Parameter | Value | Unit | Reference(s) |

| Room Temperature | Isomer Shift (δ) | 1.26 | mm/sec | |

| Quadrupole Splitting (e²qQ/2) | 0.80 | mm/sec | ||

| Liquid Helium Temp. | Isomer Shift (δ) | 1.50 | mm/sec | |

| Quadrupole Splitting (e²qQ/2) | 1.36 | mm/sec | ||

| Internal Hyperfine Field (Hᵢₙₜ) | 0 ± 8 | kOe |

Table 2: Mössbauer Spectroscopy Parameters for Anhydrous FeCl₂. Note: The internal hyperfine field at the iron nucleus is near zero due to a cancellation of terms.

Magnetic Behavior Visualization

The magnetic state of anhydrous FeCl₂ is dictated by temperature and the strength of an externally applied magnetic field. These relationships can be visualized as logical workflows.

Caption: Temperature-driven magnetic phase transition in FeCl₂.

Caption: Field-induced metamagnetic transition in FeCl₂ at 4.2 K.

Experimental Protocols

The characterization of FeCl₂'s magnetic properties relies on several key experimental techniques.

Synthesis of Anhydrous FeCl₂

Precise magnetic measurements require pure, anhydrous samples as hydrates possess different magnetic properties.

-

Preparation: Add iron powder to a solution of hydrochloric acid in methanol (B129727) within a flask. This reaction yields a methanol solvate of FeCl₂.[1]

-

Dehydration: Heat the resulting solvate in a vacuum at approximately 160 °C. This process removes the methanol, yielding anhydrous FeCl₂ powder.[1]

-

Handling and Storage: Due to its highly hygroscopic nature, all subsequent handling and loading of the sample into measurement apparatuses must be performed in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox).

Magnetic Property Measurement (SQUID/VSM)

A Superconducting Quantum Interference Device (SQUID) or Vibrating Sample Magnetometer (VSM) is used to measure magnetic moment as a function of temperature and applied field.

-

Sample Preparation: Load a small, massed quantity (typically a few milligrams) of the anhydrous FeCl₂ powder into a gel cap or other suitable sample holder inside an inert atmosphere glovebox. The holder is then mounted onto the magnetometer's sample rod.

-

Temperature-Dependent Susceptibility (M vs. T):

-

Zero-Field Cooling (ZFC): Cool the sample from room temperature (e.g., 300 K) down to a base temperature (e.g., 2 K) in the absence of an applied magnetic field.

-

Measurement: Apply a small probing magnetic field (e.g., 100 Oe) and measure the magnetic moment as the sample is slowly warmed. This procedure identifies the Néel temperature (Tₙ), which appears as a sharp cusp in the susceptibility curve.

-

Field Cooling (FC): Cool the sample again from 300 K to 2 K, but this time with the small probing field applied. Measure the moment while warming. Divergence between ZFC and FC curves can indicate magnetic frustration or glassy behavior.

-

-

Field-Dependent Magnetization (M vs. H):

-

Set the temperature to a value well below Tₙ (e.g., 4.2 K).[3]

-

Sweep the magnetic field from zero up to a maximum value (e.g., 5 T or 50 kOe), measuring the magnetic moment at discrete field steps.

-

The resulting curve for FeCl₂ will show an initial slow rise in magnetization, followed by a very sharp, abrupt jump at the critical field (Hₑ ≈ 11.6 kOe), and finally saturation at higher fields. This jump is the signature of the metamagnetic transition.[3]

-

Magnetic Structure Determination (Neutron Diffraction)

Neutron diffraction is the definitive method for determining the microscopic arrangement of magnetic moments in a crystal lattice.

-

Sample Preparation: A powdered sample of anhydrous FeCl₂ is loaded into a sample holder, typically a thin-walled vanadium can, which is chosen for its low neutron scattering cross-section.[7]

-

Data Collection: The sample is placed in a neutron diffractometer. Diffraction patterns are collected at various temperatures, specifically above and below the Néel temperature (e.g., at 30 K and 4.2 K).[2]

-

Analysis:

-

Above Tₙ (in the paramagnetic state), the diffraction pattern will only contain peaks corresponding to the nuclear crystal structure.

-

Below Tₙ (in the antiferromagnetic state), new magnetic Bragg peaks will appear at specific scattering angles. The positions and intensities of these new peaks are used to solve the magnetic structure.[2]

-

The data is analyzed using Rietveld refinement software (e.g., FullProf), which models the crystal and magnetic structures and refines the model parameters to fit the experimental data.[7] For FeCl₂, this analysis confirms the ferromagnetic alignment within layers and the antiparallel stacking of these layers.[2]

-

Caption: Experimental workflow for characterizing FeCl₂.

References

- 1. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 2. Neutron Diffraction Investigations of the Magnetic Ordering in FeBr 2 , CoBr 2 , FeCl 2 , and CoCl 2 | Semantic Scholar [semanticscholar.org]

- 3. journals.jps.jp [journals.jps.jp]

- 4. jetp.ras.ru [jetp.ras.ru]

- 5. Solved Q.3 The susceptibility of FeCl2 obeys the Curie-Weiss | Chegg.com [chegg.com]

- 6. The susceptibility of FeCl_2 obeys the Curie-Weiss | Chegg.com [chegg.com]

- 7. info.ornl.gov [info.ornl.gov]

The Solubility of Ferrous Chloride in Organic Solvents: A Technical Guide for Researchers

Introduction

Ferrous chloride (FeCl₂), an inorganic salt with significant applications in chemical synthesis, catalysis, and pharmaceutical research, exhibits a varied solubility profile in organic solvents. This technical guide provides a comprehensive overview of the solubility of anhydrous this compound in a range of common organic solvents. Understanding this solubility is critical for researchers and drug development professionals in designing reaction conditions, purification strategies, and formulation protocols. This document compiles available quantitative and qualitative solubility data, offers a detailed experimental protocol for its determination, and presents a visual workflow to aid in experimental design.

Quantitative and Qualitative Solubility Data

The solubility of anhydrous this compound in organic solvents is influenced by factors such as the polarity of the solvent, its ability to form coordination complexes with the iron center, and temperature. The following table summarizes the available solubility data. It is important to note that while some quantitative data is available, much of the information in the literature is qualitative.

| Organic Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Alcohols | ||||

| Ethanol | C₂H₅OH | 100 g / 100 g | 20 | Highly soluble. |

| Methanol | CH₃OH | Freely Soluble | Not Specified | Exhibits good solubility.[1][2] |

| "Alcohol" (unspecified) | - | 64.4 g / 100 cc | 10 | Data from older literature; likely refers to ethanol.[3][4] |

| 105.7 g / 100 cc | 100 | |||

| Ketones | ||||

| Acetone | C₃H₆O | Freely Soluble | Not Specified | Readily dissolves this compound.[3][4] |

| Ethers | ||||

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Not Specified | A common solvent for reactions involving FeCl₂.[5] |

| Diethyl Ether | (C₂H₅)₂O | Practically Insoluble | Not Specified | This compound has very poor solubility in diethyl ether.[3][4] |

| Amides | ||||

| Dimethylformamide (DMF) | C₃H₇NO | Readily Soluble | Not Specified | This compound is readily soluble in DMF-water mixtures.[6] |

| Nitriles | ||||

| Acetonitrile | C₂H₃N | Readily Soluble | Not Specified | Exhibits good solubility.[7] |

| Aromatics | ||||

| Benzene | C₆H₆ | Slightly Soluble | Not Specified | Limited solubility.[3][4] |

Experimental Protocol for Determining Solubility

The following protocol details the isothermal shake-flask method combined with gravimetric analysis for the accurate determination of the solubility of anhydrous this compound in an organic solvent. This method is suitable for substances that are non-volatile and thermally stable at the drying temperature.

1. Materials and Equipment

-

Anhydrous this compound (FeCl₂)

-

High-purity organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Inert atmosphere glove box or glove bag

-

Schlenk flasks or similar sealable glass vials

-

Syringes and needles for solvent transfer

-

Membrane filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Desiccator

-

Glassware: beakers, volumetric flasks, funnels, weighing dishes

2. Experimental Workflow

References

- 1. dl.icdst.org [dl.icdst.org]

- 2. The this compound: Properties and Applications - FUNCMATER [funcmater.com]

- 3. This compound | FeCl2 | CID 24458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Registration Dossier - ECHA [echa.europa.eu]

- 5. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 6. eurjchem.com [eurjchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Compatibility of Ferrous Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of ferrous chloride (FeCl₂), a compound widely used in pharmaceuticals, textile dyeing, metallurgy, and wastewater treatment.[1][2][3] Understanding its reactivity is critical for ensuring safety, maintaining experimental integrity, and developing stable formulations. This compound is a paramagnetic solid that is highly soluble in water, yielding pale green solutions.[4] It is sensitive to both air and moisture, which can lead to oxidation.[5][6]

General Stability and Handling

Anhydrous this compound is a yellow-green hygroscopic crystalline solid, while its tetrahydrate form (FeCl₂·4H₂O) appears as transparent blue-green monoclinic crystals.[2] Both forms are sensitive to environmental conditions:

-

Air and Moisture Sensitivity: this compound is easily oxidized by air, gradually turning yellow or brown due to the formation of ferric (Iron(III)) compounds.[2][7] It is crucial to store it in tightly sealed containers in a cool, dry, well-ventilated area, away from moisture.[1][6] Handling under an inert gas is recommended for sensitive applications.[6]

-

Thermal Stability: The compound is stable under normal conditions but will decompose upon heating in air to generate ferric chloride and iron oxides.[2][5] Hazardous decomposition can also produce hydrogen chloride gas.[5][6]

Chemical Compatibility Data

The compatibility of this compound with various classes of reagents is summarized below. Reactions can be influenced by factors such as concentration, temperature, and the presence of moisture.

| Reagent Class | Specific Examples | Compatibility & Observed Reactions | Hazards & Notes |

| Strong Oxidizing Agents | Perchlorates, Peroxides, Permanganates, Nitrates, Chlorine, Bromine | Incompatible [1] | This compound is readily oxidized to ferric chloride (FeCl₃). These reactions can be exothermic and vigorous, generating heat.[3] |

| Strong Bases / Alkalis | Sodium Hydroxide (B78521) (NaOH), Potassium Hydroxide (KOH) | Incompatible / Violent Reaction [1][8] | Reacts to form a precipitate of iron(II) hydroxide (Fe(OH)₂). The reaction is highly exothermic and can be violent.[8] |

| Chemically Active Metals | Potassium (K), Sodium (Na), Magnesium (Mg), Zinc (Zn) | Incompatible [1][7] | Can undergo displacement reactions. This compound is corrosive to many common metals, and contact may evolve flammable hydrogen gas.[7][8] |

| Acids | Hydrochloric Acid (HCl) | Generally Compatible | This compound is often prepared in and is stable in acidic solutions, particularly hydrochloric acid, which suppresses hydrolysis.[4][9] Aqueous solutions of this compound are acidic.[9] |

| Organic Solvents | Methanol (B129727), Ethanol (B145695), Acetone | Soluble / Generally Compatible [2][3] | Freely soluble in methanol and ethanol and soluble in acetone.[2][10] Compatibility should be verified, as reactions are possible under certain conditions. |

| Benzene | Slightly Soluble [2][10] | Limited solubility with low reactivity under normal conditions. | |

| Diethyl Ether | Insoluble [2][10] | Generally considered incompatible due to insolubility. | |

| Other Incompatible Chemicals | Ethylene Oxide, Allyl Chloride | Incompatible [1][7] | May cause hazardous polymerization or other violent reactions.[3] |

| Complexing Agents | Pyridine, Amines, Cyanide, Citrate | Forms Complexes [4][8][11] | Ferrous ions (Fe²⁺) readily form coordination complexes with various ligands. This is a key aspect of its chemistry in synthesis and biological systems.[4] |

Experimental Protocols

While specific standardized tests for this compound compatibility are not widely published, a generalized protocol can be adapted from standard methods for evaluating chemical resistance, such as those outlined in ASTM D543.[12] This protocol is intended for small-scale laboratory assessment.

Generalized Protocol for Compatibility Assessment

Objective: To qualitatively and semi-quantitatively assess the compatibility of this compound with a test reagent.

Materials:

-

Anhydrous or hydrated this compound

-

Test reagent (e.g., solvent, acidic/basic solution)

-

Small, clean, and dry glass test tubes or vials with secure caps

-

Calibrated thermometer or thermocouple probe

-

pH meter

-

Protective equipment: safety goggles, face shield, chemical-resistant gloves, lab coat.[6][8]

-

Fume hood

Procedure:

-

Preparation: Conduct all steps within a fume hood. Wear appropriate personal protective equipment.[6]

-

Initial Measurements:

-

Measure a small, predetermined amount of this compound (e.g., 100 mg) into a test tube.

-

Record the initial temperature of the solid this compound and the liquid test reagent separately.

-

Record the initial pH of the test reagent if it is an aqueous solution.

-

-

Mixing:

-

Slowly add a measured volume (e.g., 1-2 mL) of the test reagent to the test tube containing this compound.

-

Immediately begin monitoring the temperature of the mixture.

-

-

Observation:

-

Continuously observe the mixture for a set period (e.g., 1 hour) and then again at extended intervals (e.g., 24 hours).

-

Record any and all changes, including:

-

Temperature Change: Note any increase (exothermic) or decrease (endothermic) in temperature.

-

Gas Evolution: Look for bubbling or fizzing.

-

Precipitate Formation: Observe any solids forming out of the solution.

-

Color Change: Document any changes from the initial pale green color of the this compound solution.

-

Phase Separation: Note if the mixture separates into layers.

-

-

-

Final Measurements:

-

After the observation period, record the final temperature and, if applicable, the final pH of the mixture.

-

-

Data Analysis & Reporting:

-

Compare initial and final states.

-

Classify the compatibility as "Compatible," "Minor Reaction," or "Incompatible/Hazardous" based on the observed changes. A significant temperature increase (>5-10°C), vigorous gas evolution, or rapid color change/precipitation indicates incompatibility.

-

Summarize findings in a compatibility report.

-

Visualizations of Pathways and Workflows

The following diagrams illustrate key relationships and processes related to this compound compatibility.

Caption: Logical flowchart for assessing this compound reagent compatibility.

Caption: Experimental workflow for chemical compatibility testing.

Caption: Simplified reaction pathway for the oxidation of this compound.

Implications in Research and Drug Development

For scientists and professionals in drug development, understanding these incompatibilities is paramount.

-

Catalysis: In organic synthesis, where iron chlorides can be used as Lewis acid catalysts, the presence of incompatible bases or oxidizing agents can deactivate the catalyst and halt the reaction.[13][14]

-

Formulation Stability: When developing drug formulations containing iron supplements or iron-based excipients, compatibility with other active pharmaceutical ingredients (APIs) and excipients is crucial. The oxidation of Fe²⁺ to Fe³⁺ can alter bioavailability and efficacy. Unwanted reactions can lead to precipitation, degradation of the API, or the formation of toxic byproducts.

-

Analytical Testing: The presence of strong complexing agents in a sample matrix can interfere with the analytical determination of this compound by sequestering the iron ions.[3]

-

Biochemical Assays: In biological systems, the redox state of iron is critical. Unintended oxidation of Fe²⁺ by components in a buffer or medium can lead to erroneous results, particularly in studies of oxidative stress or enzyme kinetics.[15]

By adhering to proper storage and handling procedures and by carefully considering the compatibility of this compound with all reagents in an experimental system, researchers can ensure greater safety, accuracy, and reproducibility in their work.

References

- 1. nj.gov [nj.gov]

- 2. The this compound: Properties and Applications - FUNCMATER [funcmater.com]

- 3. This compound | FeCl2 | CID 24458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 5. fishersci.dk [fishersci.dk]

- 6. senturyreagents.com [senturyreagents.com]

- 7. hillbrothers.com [hillbrothers.com]

- 8. worthingtonsteel.com [worthingtonsteel.com]

- 9. researchgate.net [researchgate.net]

- 10. chembk.com [chembk.com]

- 11. stelco.com [stelco.com]

- 12. Chemical Compatibility ASTM D543 [intertek.com]

- 13. Iron(III) chloride - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

The Coordination Chemistry of Iron(II) Chloride Complexes: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of iron(II) chloride (FeCl2) complexes, tailored for researchers, scientists, and professionals in drug development. Iron, with its versatile redox chemistry and biocompatibility, offers a rich landscape for the design of novel therapeutic agents and catalysts. This document details the synthesis, structural characterization, and reactivity of iron(II) chloride complexes with a focus on N-donor, O-donor, and P-donor ligands. Key experimental protocols for synthesis and characterization are provided, alongside tabulated quantitative data for comparative analysis. Furthermore, this guide illustrates relevant biological and catalytic pathways using Graphviz diagrams to provide a clear visual representation of complex processes.

Introduction

Iron(II) chloride is a readily available and versatile starting material for the synthesis of a wide array of coordination complexes.[1] The d6 electronic configuration of the high-spin Fe(II) ion, typically found in these complexes, leads to a variety of coordination geometries, including tetrahedral, square planar, trigonal bipyramidal, and octahedral.[2][3] This structural diversity, coupled with the facile redox chemistry of the iron center, makes iron(II) chloride complexes attractive targets for applications in catalysis and medicinal chemistry.[4][5] In catalysis, iron's low cost and low toxicity present a sustainable alternative to precious metal catalysts for reactions such as cross-coupling.[6] In drug development, iron complexes are being explored as anticancer agents that can induce cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and interaction with key cellular signaling pathways.[5][7]

This guide will delve into the fundamental aspects of iron(II) chloride coordination chemistry, providing the necessary technical details for the synthesis, characterization, and understanding of these important compounds.

Synthesis of Iron(II) Chloride Complexes

The synthesis of iron(II) chloride complexes typically involves the reaction of anhydrous or hydrated iron(II) chloride with the desired ligand in an appropriate solvent under an inert atmosphere, as Fe(II) is susceptible to oxidation.[8][9] The choice of solvent and reaction conditions can significantly influence the coordination number and geometry of the resulting complex.

General Workflow for Synthesis of Air-Sensitive Iron(II) Complexes

The following diagram outlines a typical workflow for the synthesis and isolation of air-sensitive iron(II) chloride complexes using Schlenk line or glovebox techniques.

Caption: General workflow for the synthesis of air-sensitive iron(II) complexes.

Experimental Protocols

This protocol describes the synthesis of a common octahedral high-spin iron(II) complex.

Materials:

-

Anhydrous iron(II) chloride (FeCl₂)

-

Pyridine (B92270) (py), freshly distilled

-

Anhydrous diethyl ether

-

Schlenk flask and other appropriate glassware for inert atmosphere synthesis

Procedure:

-

Under an inert atmosphere (N₂ or Ar), add anhydrous FeCl₂ (e.g., 1.0 g, 7.89 mmol) to a Schlenk flask.

-

Add an excess of freshly distilled pyridine (e.g., 10 mL) to the FeCl₂ with stirring. An exothermic reaction will occur, and the color of the suspension will change.

-

Stir the mixture at room temperature for 2-3 hours to ensure complete reaction.

-

The product, a yellow solid, will precipitate from the solution.

-

Filter the solid under inert atmosphere and wash with anhydrous diethyl ether to remove excess pyridine.

-

Dry the yellow crystalline product under vacuum.

Expected Yield: ~85-95%

This protocol details the synthesis of a tetrahedral iron(II) complex with a bidentate phosphine (B1218219) ligand.

Materials:

-

Anhydrous iron(II) chloride (FeCl₂)

-

1,2-Bis(diphenylphosphino)ethane (dppe)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Schlenk flask and other appropriate glassware for inert atmosphere synthesis

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve dppe (e.g., 2.0 g, 5.02 mmol) in anhydrous THF (e.g., 50 mL).

-

To this stirring solution, add solid anhydrous FeCl₂ (e.g., 0.63 g, 4.97 mmol) in one portion.

-

Stir the resulting suspension at room temperature for 12-24 hours. The color of the suspension will change as the reaction progresses.

-

Reduce the volume of the solvent under vacuum to induce precipitation of the product.

-

Filter the solid product under inert atmosphere, wash with a small amount of cold, anhydrous THF, and then with anhydrous diethyl ether.

-

Dry the product under vacuum.

Expected Yield: ~70-85%

Structural and Spectroscopic Characterization

The coordination environment of iron(II) chloride complexes can be elucidated using a combination of techniques, including single-crystal X-ray diffraction, Mössbauer spectroscopy, and magnetic susceptibility measurements.

Quantitative Data from X-ray Crystallography

The following tables summarize key structural parameters for representative iron(II) chloride complexes with N-donor, O-donor, and P-donor ligands.

Table 1: Structural Data for Iron(II) Chloride Complexes with N-Donor Ligands

| Complex | Coordination Geometry | Fe-Cl (Å) | Fe-N (Å) | Reference(s) |

| [FeCl₂(py)₄] | Octahedral (trans) | 2.38 - 2.42 | 2.22 - 2.26 | [10] |

| [FeCl₂(bipy)₂] | Distorted Octahedral | 2.35 - 2.40 | 2.13 - 2.18 | |

| [FeCl₂(terpy)] | Trigonal Bipyramidal | 2.27 - 2.32 | 2.15 - 2.25 |

Table 2: Structural Data for Iron(II) Chloride Complexes with O-Donor Ligands

| Complex | Coordination Geometry | Fe-Cl (Å) | Fe-O (Å) | Reference(s) |

| [FeCl₂(THF)₂] | Tetrahedral | 2.23 - 2.27 | 2.05 - 2.09 | [1] |

| [FeCl₂(H₂O)₄] | Octahedral (trans) | 2.41 | 2.10 | [11] |

Table 3: Structural Data for Iron(II) Chloride Complexes with P-Donor Ligands

| Complex | Coordination Geometry | Fe-Cl (Å) | Fe-P (Å) | Reference(s) |

| [FeCl₂(dppe)] | Tetrahedral | 2.25 - 2.29 | 2.53 - 2.57 | |

| [FeCl₂(PPh₃)₂] | Tetrahedral | 2.28 - 2.32 | 2.40 - 2.44 | |

| [FeCl₂(dppe)₂] | Octahedral (trans) | 2.33 - 2.37 | 2.55 - 2.60 | [12] |

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the oxidation state, spin state, and coordination environment of iron nuclei.[13]

-

Sample Preparation:

-

Grind the solid iron complex into a fine powder.

-

Prepare a sample holder with a specific diameter (typically 1-2 cm).

-

Evenly distribute the powdered sample in the holder. The optimal sample thickness depends on the iron content to ensure adequate absorption without excessive line broadening. For a typical ⁵⁷Fe-enriched sample, this corresponds to about 0.2-0.5 mg ⁵⁷Fe/cm². For natural abundance samples, a larger amount is needed.

-

The sample is often mixed with an inert, non-iron-containing matrix like boron nitride or sucrose (B13894) to ensure a uniform distribution.

-

Seal the sample holder to prevent air exposure for air-sensitive samples.

-

-

Data Acquisition:

-

Mount the sample in a cryostat to allow for temperature-dependent measurements (typically from liquid helium temperatures to room temperature).

-

A ⁵⁷Co source, embedded in a rhodium matrix, is used to generate the 14.4 keV gamma rays.

-

The source is moved with a precise velocity transducer to Doppler shift the energy of the emitted gamma rays.

-

A detector placed behind the sample measures the intensity of the transmitted gamma rays as a function of the source velocity.

-

-

Data Analysis:

-

The resulting spectrum is a plot of gamma-ray transmission versus source velocity.

-

The spectrum is fitted with Lorentzian line shapes to extract key parameters:

-

Isomer Shift (δ): Provides information about the s-electron density at the nucleus and thus the oxidation state and covalency.

-

Quadrupole Splitting (ΔE_Q): Arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient, providing information about the symmetry of the coordination environment.

-

Magnetic Hyperfine Splitting: Observed for magnetically ordered materials, resulting in a six-line spectrum.

-

-

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are used to determine the number of unpaired electrons in a complex, thereby confirming its spin state. The Gouy method is a classic technique for this purpose.

-

Instrument Setup:

-

A Gouy balance consists of an analytical balance and a powerful electromagnet.

-

A cylindrical sample tube (Gouy tube) is suspended from the balance so that its bottom is in the region of the maximum magnetic field and its top is in a region of negligible field.

-

-

Measurement Procedure:

-

Weigh the empty Gouy tube with the magnetic field off (m_empty, off).

-

Weigh the empty Gouy tube with the magnetic field on at a fixed current (m_empty, on).

-

Fill the Gouy tube with the powdered sample to a known height.

-

Weigh the filled tube with the magnetic field off (m_sample, off).

-

Weigh the filled tube with the magnetic field on at the same fixed current (m_sample, on).

-

-

Data Analysis:

-

The change in mass upon application of the magnetic field is used to calculate the volume susceptibility (κ) and then the molar susceptibility (χ_M).

-

The effective magnetic moment (μ_eff) is calculated using the equation: μ_eff = 2.828 * (χ_M * T)^½, where T is the temperature in Kelvin.

-

The number of unpaired electrons (n) can be estimated from the spin-only formula: μ_eff = [n(n+2)]^½.

-

Reactivity and Applications

Catalysis

Iron(II) chloride and its complexes are effective catalysts for a variety of organic transformations, most notably cross-coupling reactions.[14] The following diagram illustrates a plausible catalytic cycle for an iron-catalyzed Kumada cross-coupling reaction.

Caption: A simplified catalytic cycle for iron-catalyzed Kumada cross-coupling.

Drug Development

Iron complexes have shown promise as anticancer agents, often acting through the induction of apoptosis. Some iron complexes can generate ROS, leading to cellular damage and triggering programmed cell death. The following diagram depicts a simplified signaling pathway for apoptosis induced by an iron complex via the intrinsic mitochondrial pathway.[6]

Caption: Simplified intrinsic apoptosis pathway initiated by an iron complex.

Conclusion

The coordination chemistry of iron(II) chloride offers a vast and accessible field of study with significant potential for practical applications. The ability to readily synthesize a diverse range of complexes with varying geometries and electronic properties makes FeCl₂ an invaluable precursor for the development of novel catalysts and therapeutic agents. This guide has provided a foundational understanding of the synthesis, characterization, and reactivity of these complexes, with the aim of equipping researchers with the necessary knowledge to explore this exciting area of inorganic chemistry. Further research into the nuanced structure-activity relationships of iron(II) chloride complexes will undoubtedly lead to the development of more efficient and selective catalysts and drugs with novel mechanisms of action.

References

- 1. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. Bioinspired nonheme iron complex that triggers mitochondrial apoptotic signalling pathway specifically for colorectal cancer cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05094J [pubs.rsc.org]

- 6. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 7. Dichlorotetrakis(pyridine)iron|FeCl2(Py)4 [benchchem.com]

- 8. flinnsci.com [flinnsci.com]

- 9. youtube.com [youtube.com]

- 10. [PDF] The crystal structure of iron(II) chloride tetrahydrate | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]

- 13. phys.hawaii.edu [phys.hawaii.edu]

- 14. Redox modulator iron complexes trigger intrinsic apoptosis pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Fundamental Properties of Ferrous Chloride in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the core physicochemical properties of ferrous chloride (FeCl₂) in an aqueous environment. Understanding these fundamental characteristics is crucial for its application in diverse fields, including as a reducing agent, in wastewater treatment, and as a precursor in the synthesis of iron complexes and nanoparticles for pharmaceutical and industrial use.

Physicochemical Properties

This compound, also known as iron(II) chloride, is a paramagnetic solid that is highly soluble in water.[1][2] Anhydrous this compound is a white to off-white solid, while its hydrated forms, such as the common tetrahydrate (FeCl₂·4H₂O), typically appear as pale green crystalline solids.[1][3] When dissolved in water, this compound forms a pale green solution.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | FeCl₂ | [1] |

| Molar Mass (Anhydrous) | 126.751 g/mol | [1][2] |

| Molar Mass (Tetrahydrate) | 198.81 g/mol | [1][2] |

| Appearance (Anhydrous) | White/off-white solid | [1] |

| Appearance (Tetrahydrate) | Pale green solid | [1][3] |

| Appearance in Aqueous Solution | Pale green liquid | [1][2] |

Solubility in Aqueous Solution

This compound is freely soluble in water.[4] Its solubility increases with temperature, a critical factor for preparing solutions of varying concentrations.

Table 2: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| 10 | 64.4 | [1] |

| 20 | 68.5 | [1] |

| 100 | 105.7 | [1] |

Properties of Aqueous this compound Solutions

pH and Acidity

Aqueous solutions of this compound are acidic due to the hydrolysis of the ferrous ion (Fe²⁺). The pH of these solutions is typically in the range of 3 to 4.

Table 3: pH of this compound Solutions

| Concentration | pH | Reference(s) |

| Not specified | ~ 3-4 | [5] |

| High-purity industrial powder | 2.0 | [6] |

| 30-34% solution | < 2 | [7] |

Electrical Conductivity

As an electrolyte, this compound dissociates in water to form ions (Fe²⁺ and Cl⁻), allowing the solution to conduct electricity. The conductivity is dependent on the concentration of the solution.

Table 4: Electrical Conductivity of Aqueous this compound Solutions

| Concentration (mol/L) | Conductivity (S/m) | Reference(s) |

| ~0.5 | ~10 | [8] |